molecular formula C17H17ClN2O3 B3840225 3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B3840225
M. Wt: 332.8 g/mol
InChI Key: XSRALTJPQQXFDN-YBFXNURJSA-N
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Description

3-Chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a hydrazone-based compound featuring a benzohydrazide backbone substituted with a chlorine atom at the 3-position and a 2,4-dimethoxyphenyl ethylidene group. Hydrazones like this are widely studied for their anticancer, antimicrobial, and catalytic properties . Notably, structurally similar compounds (e.g., 3-chloro-N′-(2-hydroxybenzylidene)-benzohydrazide) exhibit selective LSD1 inhibition, a key epigenetic target in cancer therapy, suggesting analogous mechanisms for this compound .

Properties

IUPAC Name

3-chloro-N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11(15-8-7-14(22-2)10-16(15)23-3)19-20-17(21)12-5-4-6-13(18)9-12/h4-10H,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRALTJPQQXFDN-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and functional differences:

Compound Name Structural Features Key Findings References
3-Chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide (Target) 3-Cl, 2,4-dimethoxyphenyl ethylidene Potential LSD1 inhibitor (inferred from structural analogs); forms stable metal complexes.
4-Chloro-N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide 4-Cl, 5-Cl-2-hydroxyphenyl ethylidene Forms dimeric Cu(II) complexes with weak Cu–O interactions; used in crystallography studies.
3-Chloro-N′-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene core, 4-pentadecyl chain, 2-hydroxyphenyl Enhanced lipophilicity due to pentadecyl chain; characterized via NMR and mass spectrometry.
3-Chloro-N′-[(E)-(3-methyl-2-thienyl)methylidene]benzohydrazide Thienyl substituent (3-methyl) Increased π-conjugation and potential for charge-transfer interactions in metal complexes.
4-Chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 3,5-dibromo, 2,4-dihydroxyphenyl Strong hydrogen-bonding capacity; steric hindrance from bromine atoms affects coordination.
3-Chloro-N′-[(4-oxopentan-2-ylidene)benzohydrazide] (Vanadium complex ligand) Ketone-modified hydrazide Forms oxovanadium(V) complexes; catalytic in cyclohexane oxidation (higher efficiency than Cl/Br analogs).

Chemical Reactivity

  • Substituent Effects :
    • Methoxy vs. Hydroxy : Methoxy groups (target compound) improve solubility in organic solvents compared to hydroxylated analogs (), which favor aqueous coordination environments .
    • Halogen Variation : Bromine substituents () increase molecular weight and steric bulk, reducing catalytic efficiency in vanadium complexes compared to chlorine analogs .

Notes

Synthesis: Most analogs are synthesized via condensation of substituted benzohydrazides with carbonyl compounds in ethanol/acetic acid under reflux, yielding 51–83% .

Characterization : Single-crystal X-ray diffraction (e.g., ), IR (C=N stretch ~1600 cm⁻¹), and NMR (aromatic protons at δ 6.5–8.5 ppm) are standard for structural confirmation .

Applications : Prioritize methoxy-substituted hydrazides for cancer therapy (LSD1 inhibition) and chloro/bromine variants for catalysis due to tunable redox properties .

Biological Activity

3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 319.8 g/mol. The compound features a hydrazide functional group which is known for diverse biological activities.

Biological Activity Overview

Hydrazides, including the target compound, have been noted for various biological activities such as antifungal, antibacterial, and anticancer properties. The specific biological activities associated with this compound are summarized below:

Antifungal Activity

Research indicates that hydrazides exhibit antifungal properties. For instance, studies have shown that related compounds demonstrate significant activity against various fungal strains, suggesting that this compound may possess similar efficacy .

Anticancer Potential

Emerging evidence suggests that compounds with hydrazide moieties can induce apoptosis in cancer cells. Investigations into related benzohydrazides have revealed mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This positions this compound as a candidate for further anticancer research.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Hydrazides can interfere with key metabolic enzymes in pathogens.
  • DNA Interaction : Some hydrazides have been shown to bind to DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds:

CompoundActivityReference
3-Chloro-benzohydrazideAntifungal
Benzohydrazide derivativesAntibacterial
Various hydrazidesAnticancer

These findings underscore the potential for this compound to exhibit similar biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
Reactant of Route 2
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3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

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